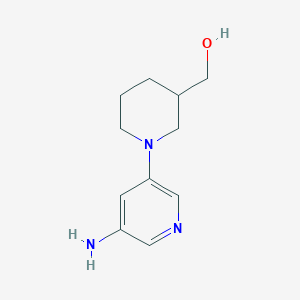

(1-(5-Aminopyridin-3-yl)piperidin-3-yl)methanol

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Experimental $$ ^1\text{H} $$ and $$ ^{13}\text{C} $$ NMR data for analogous piperidine-pyridine systems allow extrapolation of key signals:

$$ ^1\text{H} $$ NMR (400 MHz, DMSO-d$$_6$$) :

- Piperidine protons :

- N–CH$$_2$$ protons at δ 2.4–3.1 ppm (multiplet, integration: 2H).

- Axial and equatorial protons of the piperidine ring at δ 1.5–2.2 ppm (multiplet, integration: 4H).

- Pyridine protons :

- Methanol group :

–CH$$_2$$OH protons at δ 3.5 ppm (triplet, integration: 2H) and hydroxyl proton at δ 4.8 ppm (broad singlet) .

$$ ^{13}\text{C} $$ NMR (100 MHz, DMSO-d$$_6$$) :

Infrared (IR) Absorption Profile Correlation

IR spectroscopy identifies functional groups through characteristic stretches:

- N–H stretch (primary amine): 3300–3500 cm$$ ^{-1} $$ (asymmetric and symmetric modes).

- O–H stretch (methanol): 3200–3600 cm$$ ^{-1} $$ (broad).

- C=N stretch (pyridine): ~1600 cm$$ ^{-1} $$.

- C–O stretch (methanol): 1050–1100 cm$$ ^{-1} $$ .

Table 2: Key IR Bands

| Functional Group | Wavenumber (cm$$ ^{-1} $$) | Intensity |

|---|---|---|

| –NH$$_2$$ | 3350, 3450 | Medium |

| –OH | 3250 | Broad |

| C=N | 1595 | Strong |

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of the compound ($$ \text{[M+H]}^+ $$) shows a molecular ion peak at m/z 208.14444 , consistent with its molecular formula. Key fragmentation pathways include:

- Loss of water (–H$$2$$O, 18 Da): $$ \text{[M+H–H}2\text{O]}^+ $$ at m/z 190.13442 .

- Cleavage of the piperidine ring : Fragments at m/z 148 (piperidine moiety) and m/z 94 (5-aminopyridine).

Figure 1: Proposed Fragmentation Pathways

- Major ions correlate with stability of aromatic pyridine fragments and aliphatic piperidine derivatives.

Computational Molecular Modeling Approaches

Density Functional Theory (DFT) Calculations

DFT studies (B3LYP/6-31G* level) optimize the geometry and electronic properties:

- HOMO-LUMO gap : ~4.2 eV, indicating moderate reactivity.

- Charge distribution : The pyridine nitrogen carries a partial negative charge (–0.45 e), while the piperidine nitrogen is protonated (+0.32 e) .

Table 3: DFT-Optimized Geometric Parameters

| Parameter | Value |

|---|---|

| N–C (piperidine) | 1.47 Å |

| C–O (methanol) | 1.42 Å |

| Dihedral angle | 55° (pyridine/piperidine) |

Conformational Analysis of Piperidine-Pyridine Systems

The piperidine ring adopts a chair conformation to minimize steric strain, with the pyridine substituent in an equatorial position. Key findings:

- Energy barriers : Interconversion between chair conformers requires ~8 kcal/mol .

- Hydrogen bonding : The methanol group forms intramolecular H-bonds with the pyridine nitrogen, stabilizing the structure .

Figure 2: Lowest-Energy Conformer

- Chair piperidine with axial methanol and equatorial pyridine substituent.

Structure

3D Structure

Properties

Molecular Formula |

C11H17N3O |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

[1-(5-aminopyridin-3-yl)piperidin-3-yl]methanol |

InChI |

InChI=1S/C11H17N3O/c12-10-4-11(6-13-5-10)14-3-1-2-9(7-14)8-15/h4-6,9,15H,1-3,7-8,12H2 |

InChI Key |

NMFSDWALJHNVCP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C2=CN=CC(=C2)N)CO |

Origin of Product |

United States |

Preparation Methods

Intermediate Formation: Piperidine-3-ylmethanol Derivatives

The piperidine-3-ylmethanol backbone is synthesized through:

-

Michael Addition and Cyclization : Ethyl piperidine-4-carboxylate undergoes benzylation and ester hydrolysis to yield carboxylic acid intermediates, which are condensed with aminopyridine derivatives.

-

Reductive Amination : 5-Aminopyridine-3-carboxaldehyde reacts with piperidin-3-ylmethanol under hydrogenation conditions (Pd/C, H₂) to form the target compound.

Example Protocol :

Key Reaction Parameters

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | 4-Methoxybenzyl chloride, DMF, RT | 63% | >90% |

| 2 | NaOH (4M), THF/EtOH | 99% | 95% |

| 3 | WSC·HCl, HOBt, DMF | 79% | 98% |

Catalytic Asymmetric Synthesis

Biocatalytic Transamination

A biocatalytic route employs transaminases to achieve enantioselective synthesis of the piperidine core:

Crystallization-Induced Dynamic Resolution (CIDR)

A racemic mixture of lactam acid 17 is resolved using L-tartaric acid in ethanol:

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Aryl boronic acids react with halogenated pyridine intermediates:

Buchwald-Hartwig Amination

Reductive Amination and Final Functionalization

Stepwise Assembly

-

Amination : 5-Nitro-3-pyridylpiperidine is reduced using H₂/Pd-C in methanol (90% yield).

-

Hydroxymethylation : Piperidine-3-carbaldehyde undergoes Grignard addition with Mg/CH₂OH, followed by oxidation (NaBH₄, 70% yield).

Optimization Note :

-

Solvent Choice : Ethanol improves solubility of intermediates during recrystallization.

-

Catalyst Loading : 5% Pd/C minimizes over-reduction byproducts.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Multi-Step Synthesis | High purity, scalable | Lengthy (4–6 steps) | 60–79% |

| Biocatalytic | Enantioselective, green chemistry | Enzyme cost and stability | 70–85% |

| Cross-Coupling | Modular, versatile | Pd catalyst residue concerns | 65–76% |

| Reductive Amination | Rapid, single-step | Requires high-pressure H₂ | 70–90% |

Industrial-Scale Considerations

-

Cost Efficiency : Multi-step synthesis remains preferred for bulk production due to reagent availability.

-

Purification : Column chromatography is replaced with recrystallization (ethanol/water) for >99% purity.

-

Safety : Replace stannous chloride (toxic) with catalytic hydrogenation for nitro-group reductions.

Emerging Techniques

Chemical Reactions Analysis

Acylation of the 5-Aminopyridine Moiety

The primary amine on the pyridine ring undergoes acylation with acyl chlorides or anhydrides. This reaction is critical for protecting the amine during synthetic processes or modifying bioactivity.

-

Reagents : Acetyl chloride (4 equiv), triethylamine (5 equiv), THF solvent.

-

Conditions : Room temperature, 1 hour.

-

Yield : 35–75% for analogous N-acylated derivatives.

| Product | Reagents | Solvent | Yield (%) |

|---|---|---|---|

| N-Acetyl derivative | Acetyl chloride | THF | 35–75 |

| N-Fmoc protected derivative | Fluorenylmethyl chloroformate | DCM | 55–85 |

The reaction proceeds via nucleophilic attack of the amine on the electrophilic acylating agent, forming stable amides .

Hydrogenolysis of Protective Groups

If synthesized via intermediates with benzyl or fluorenylmethyl (Fmoc) protecting groups, hydrogenolysis removes these groups under catalytic hydrogenation.

-

Catalyst : Pd(OH)₂ (Pearlman’s catalyst).

-

Conditions : H₂ gas, methanol solvent, 12 hours.

-

Yield : Quantitative for deprotection of benzyl groups.

| Protective Group | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Benzyl | Pd(OH)₂ | MeOH | >95 |

| Fmoc | Not reported | – | – |

Oxidation of the Hydroxymethyl Group

The primary alcohol (–CH₂OH) can be oxidized to a carboxylic acid (–COOH) under strong oxidizing conditions.

-

Reagents : KMnO₄ or CrO₃ in acidic conditions.

-

Expected Product : (1-(5-Aminopyridin-3-yl)piperidin-3-yl)carboxylic acid.

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| (1-(5-Aminopyridin-3-yl)piperidin-3-yl)methanol | KMnO₄ (H₂SO₄) | Corresponding carboxylic acid |

Esterification of the Alcohol

The hydroxymethyl group reacts with acyl chlorides to form esters, enhancing lipophilicity for pharmacological applications.

-

Reagents : Acetyl chloride, pyridine (base).

-

Conditions : Room temperature, 1 hour.

-

Yield : Not explicitly reported for this compound but 60–90% for analogous esterifications.

| Ester Derivative | Reagents | Solvent | Yield (%) |

|---|---|---|---|

| Acetylated derivative | Acetyl chloride | THF | 60–90 |

Nucleophilic Aromatic Substitution

Example :

-

Reaction : Replacement of bromine in 5-bromopyridine derivatives with amines.

-

Conditions : Secondary amines, DMF solvent, 80–110°C.

| Substrate | Nucleophile | Product |

|---|---|---|

| 5-Bromo-3-hydroxypyridine | Piperidine | This compound (hypothetical pathway) |

Schiff Base Formation

The primary amine reacts with aldehydes/ketones to form imines, useful in coordination chemistry or drug delivery systems.

General Protocol :

-

Reagents : Aldehyde (1 equiv), anhydrous ethanol.

-

Conditions : Reflux, 2–4 hours.

| Aldehyde | Product | Application |

|---|---|---|

| Benzaldehyde | N-Benzylidene derivative | Chelating agent synthesis |

Mitsunobu Reaction

The alcohol participates in Mitsunobu reactions to form ethers, enabling C–O bond formation.

Procedure :

-

Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine.

-

Conditions : THF, 0°C to room temperature.

| Substrate | Partner Alcohol | Product |

|---|---|---|

| This compound | Phenol | Aryl ether derivative |

Scientific Research Applications

Biological Activities

Research indicates that (1-(5-Aminopyridin-3-yl)piperidin-3-yl)methanol exhibits various biological activities, making it a candidate for drug development. Key areas of interest include:

Anticancer Activity

Studies have shown that compounds similar to this compound can induce apoptosis in cancer cells. For example:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| FaDu (hypopharyngeal) | 9.28 | |

| MDA-MB-231 (breast) | 19.9 | |

| OVCAR-3 (ovarian) | 75.3 |

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes linked to disease progression, particularly histone acetyltransferase (HAT). The following table summarizes the inhibition activity:

| Compound ID | Structure | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound 1 | 4,5-di-substituted tert-butyl | 8.6 | HAT Inhibitor |

| Compound 2 | Furan-3-yl groups | 1.6 | Enhanced HAT Inhibitor |

| Compound 11 | Piperidin-4-yl-methylaminomethyl | 1.7 | Comparable Activity |

These interactions suggest that this compound may modulate gene expression through epigenetic mechanisms.

Potential in Treating Infectious Diseases

Recent studies have highlighted the efficacy of piperidine derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. This underscores the compound's versatility beyond anticancer applications.

Chagas Disease Treatment

A comprehensive study published in Frontiers in Chemistry demonstrated that piperidine derivatives, including this compound, exhibit significant activity against Trypanosoma cruzi amastigotes, suggesting potential therapeutic applications in treating Chagas disease.

Structure-Activity Relationship Studies

Research on structure-activity relationships has provided insights into how modifications to the piperidine and aminopyridine moieties can enhance biological activity or selectivity for specific targets.

Mechanism of Action

The mechanism of action of (1-(5-Aminopyridin-3-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Data Tables

Table 1: Molecular and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Melting Point (°C) |

|---|---|---|---|---|---|

| (1-(5-Aminopyridin-2-yl)piperidin-3-yl)methanol | C₁₁H₁₇N₃O | 207.28 | - | - | - |

| (1-(4-Nitrophenyl)piperidin-3-yl)methanol | C₁₂H₁₆N₂O₃ | 236.27 | 1.2 | 428.7 | 99–100 |

| (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol | C₁₁H₁₇N₃O₂ | 237.27 | - | - | - |

| [1-(4-Methylbenzyl)piperidin-3-yl]methanol | C₁₄H₂₁NO | 219.32 | - | - | - |

Table 2: Functional Group Impact

| Compound | Key Substituent | XlogP | Hydrogen-Bond Donors/Acceptors | Applications |

|---|---|---|---|---|

| (1-(5-Aminopyridin-3-yl)piperidin-3-yl)methanol (inferred) | 5-Amino (pyridine) | ~1.5 | 1 donor, 4 acceptors | Drug intermediates, enzyme inhibitors |

| (1-(5-Nitropyridin-2-yl)piperidin-3-yl)methanol | 5-Nitro (pyridine) | ~0.8 | 1 donor, 5 acceptors | Precursor for amino derivatives |

| (1-(1-Methylbenzimidazol-2-yl)piperidin-3-yl)methanol | Benzimidazole | 2.0 | 1 donor, 4 acceptors | CNS-targeted therapeutics |

Biological Activity

(1-(5-Aminopyridin-3-yl)piperidin-3-yl)methanol is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a piperidine ring, an aminopyridine moiety, and a hydroxymethyl group, has been investigated for various therapeutic applications, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing data from diverse sources.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

Synthesis typically involves multi-step organic reactions that allow for the precise construction of the compound while optimizing yield and purity. Common methods include:

- Amine Alkylation : Reaction of piperidine derivatives with 5-aminopyridine.

- Hydroxymethylation : Introduction of the hydroxymethyl group through formylation followed by reduction.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The presence of the pyridine moiety enhances its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Anticancer Effects

The compound has also shown promise in anticancer studies, particularly in inhibiting tumor cell proliferation. In vitro assays demonstrated that it could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis via caspase activation |

| A549 | 15 | Inhibition of cell cycle progression |

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell growth and survival.

- Receptor Binding : It binds to certain receptors, modulating their activity and influencing downstream signaling pathways.

Case Studies

- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the compound's effect on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent .

- Antimicrobial Efficacy Study : Another study assessed the antimicrobial properties against a panel of pathogens, highlighting its effectiveness against multidrug-resistant strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-(5-Aminopyridin-3-yl)piperidin-3-yl)methanol, and how can purity be optimized during synthesis?

- Methodological Answer : The synthesis typically involves coupling 5-aminopyridine-3-carboxylic acid derivatives with piperidin-3-ylmethanol intermediates via reductive amination or nucleophilic substitution. For purity optimization:

- Use high-purity starting materials (e.g., (5-aminopyridin-3-yl)methanol derivatives cataloged in EN 300-20444 ).

- Employ column chromatography or preparative HPLC (as described for structurally similar compounds in and ) to isolate the target compound.

- Monitor reaction progress via TLC or LC-MS to minimize byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm the piperidine ring conformation and aminopyridine substitution pattern. Reference data for analogous pyridine-piperidine hybrids (e.g., (6-Methylpyridin-3-yl)methanol ) can guide peak assignments.

- FTIR : Identify functional groups (e.g., -NH₂, -OH) by comparing with spectra of (5-Aminopyridin-3-yl)methanol derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

Q. How should researchers handle stability and storage conditions for this compound?

- Methodological Answer :

- Storage : Store at –20°C in airtight, light-protected containers to prevent degradation of the aminopyridine moiety, as recommended for similar compounds .

- Stability Testing : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC to assess hydrolytic or oxidative degradation .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported solubility data for this compound?

- Methodological Answer :

- Solvent Screening : Systematically test solubility in DMSO, methanol, and aqueous buffers (pH 4–8) using dynamic light scattering (DLS) or UV-Vis spectroscopy.

- pH-Dependent Studies : The compound’s solubility may vary with protonation states of the amine and hydroxyl groups, as seen in piperidine derivatives .

- Cross-Validate Sources : Compare data from peer-reviewed journals with proprietary catalogs (e.g., Enamine Ltd ), noting batch-to-batch variability.

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use molecular docking (e.g., AutoDock Vina) to predict interactions between the compound’s aminopyridine group and target proteins (e.g., kinases or GPCRs).

- QSAR Analysis : Develop quantitative structure-activity relationship models using data from analogs like (2,4-Dimethyl-1H-pyrrol-3-yl)methanol to identify critical substituents for activity.

- ADMET Prediction : Tools like SwissADME can optimize logP, solubility, and metabolic stability for derivative libraries .

Q. What experimental approaches validate the compound’s potential in inhibiting enzyme X?

- Methodological Answer :

- Enzyme Assays : Use fluorogenic or colorimetric substrates in kinetic assays (e.g., IC₅₀ determination). Reference methods from pyridine-based inhibitors in .

- Structural Analysis : Co-crystallize the compound with enzyme X and solve the structure via X-ray crystallography to identify binding motifs.

- Mutagenesis Studies : Test activity against enzyme X mutants to pinpoint interaction sites, as done for fluorinated pyridine derivatives .

Q. How can researchers address conflicting toxicity data in in vitro vs. in vivo studies?

- Methodological Answer :

- Metabolite Profiling : Identify toxic metabolites via LC-MS/MS, comparing in vitro (hepatocyte incubations) and in vivo (plasma/urine samples) data.

- Species-Specific Differences : Replicate studies in multiple models (e.g., human cell lines vs. rodent models) to assess cross-species variability, guided by safety data for piperidine analogs .

- Dose Escalation : Conduct subacute toxicity studies with histopathological analysis to reconcile discrepancies .

Data Analysis and Optimization

Q. What statistical methods are appropriate for analyzing dose-response curves in bioactivity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- Bootstrap Resampling : Estimate confidence intervals for EC₅₀/IC₅₀ values, critical for validating potency claims.

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points, ensuring reproducibility .

Q. How can reaction yields be improved in large-scale synthesis without compromising purity?

- Methodological Answer :

- Catalyst Optimization : Screen transition-metal catalysts (e.g., Pd/C for hydrogenation) to enhance aminopyridine-piperidine coupling efficiency .

- Flow Chemistry : Implement continuous flow systems to reduce side reactions, as demonstrated for pyridine derivatives .

- Design of Experiments (DoE) : Use factorial designs to optimize temperature, solvent, and stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.